N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a complex organic compound that features both an indole and a tetrahydrocinnoline moiety The indole structure is a common motif in many biologically active molecules, while the tetrahydrocinnoline ring system is less common but still significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Synthesis of Tetrahydrocinnoline: This can be achieved through the hydrogenation of cinnoline, which involves the reduction of the double bonds in the cinnoline ring system.
Coupling Reaction: The final step involves coupling the indole moiety with the tetrahydrocinnoline carboxylic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: The tetrahydrocinnoline ring can be further reduced to fully saturated cinnoline derivatives using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Fully saturated cinnoline derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The indole moiety is known for its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties. The tetrahydrocinnoline ring may enhance these effects or provide additional biological activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure makes it a candidate for use in advanced materials science applications.
Mechanism of Action
The mechanism of action of N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide is not fully understood but is believed to involve interactions with various molecular targets. The indole moiety can interact with enzymes and receptors in the body, potentially inhibiting or activating specific pathways. The tetrahydrocinnoline ring may also contribute to these interactions, enhancing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
Uniqueness
Compared to similar compounds, N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide is unique due to the presence of the tetrahydrocinnoline ring, which is less common in medicinal chemistry. This ring system may provide additional biological activities or enhance the compound’s stability and reactivity, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(18-11-13-5-1-3-7-16(13)22-23-18)20-10-9-14-12-21-17-8-4-2-6-15(14)17/h2,4,6,8,11-12,21H,1,3,5,7,9-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBBBUPWYYVRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.